
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a hydrazinyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrazination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This process can be carried out under various conditions, often involving the use of hydrazine hydrate as the hydrazinating agent. The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Lacks the hydrazinyl group, resulting in different reactivity and applications.
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Contains a hydroxy group instead of a hydrazinyl group, leading to different chemical properties.
Uniqueness
The presence of the hydrazinyl group in 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid makes it unique compared to its analogs
Propriétés
Numéro CAS |
766487-95-0 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c12-13-10-6-5-9(11(14)15)7-3-1-2-4-8(7)10/h5-6,13H,1-4,12H2,(H,14,15) |
Clé InChI |
SRMFCKDFJPXKIH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





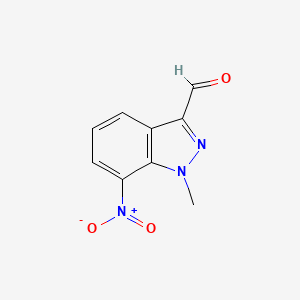
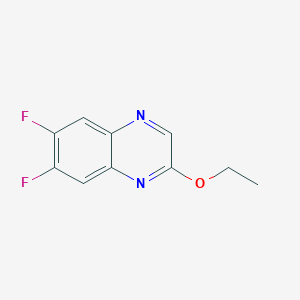

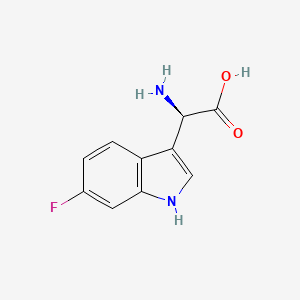
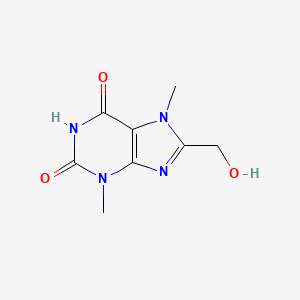
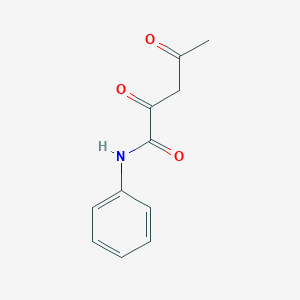
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
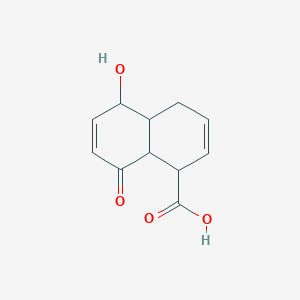
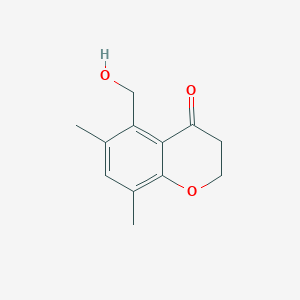
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)

